8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo[1,5-c]pyrimidine core, and a phenyl group substituted with a tetrafluorophenoxy methyl group. The presence of multiple functional groups and heteroatoms makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and thieno derivatives, such as:
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethylidene)-, (E,E)-
- Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-
Uniqueness
What sets 8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the tetrafluorophenoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H14F4N4OS |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
11,12-dimethyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H14F4N4OS/c1-10-11(2)32-22-16(10)21-28-20(29-30(21)9-27-22)13-5-3-12(4-6-13)8-31-19-17(25)14(23)7-15(24)18(19)26/h3-7,9H,8H2,1-2H3 |
InChI Key |
XCGBCTATKIDRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=C(C(=CC(=C5F)F)F)F)C |
Origin of Product |
United States |
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